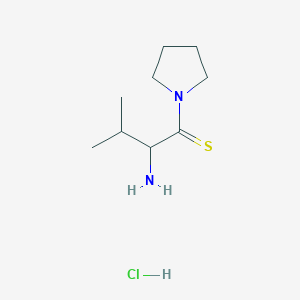
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves synthetic routes that typically include the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthesis can be achieved through microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, under specific reaction conditions .
化学反応の分析
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as other valine derivatives and pyrrolidine-containing compoundsSimilar compounds include ®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one and other pyrrolidine derivatives .
特性
分子式 |
C9H19ClN2S |
|---|---|
分子量 |
222.78 g/mol |
IUPAC名 |
2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride |
InChI |
InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
InChIキー |
SEXYFAHZOKLFNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=S)N1CCCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


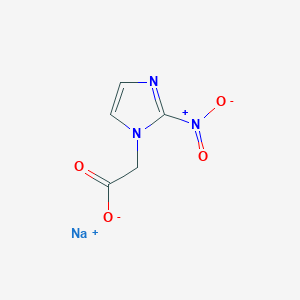
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
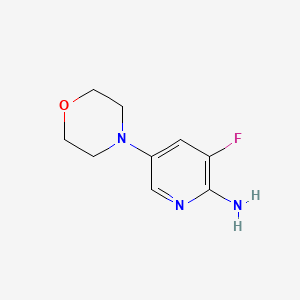
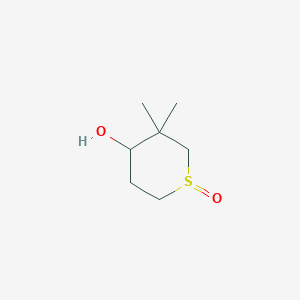
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
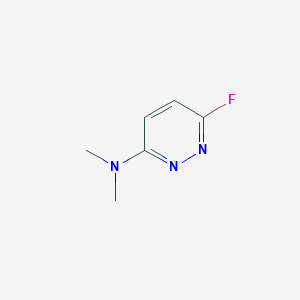
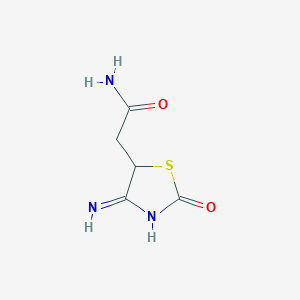
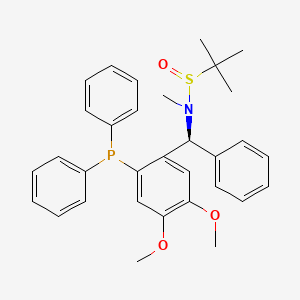
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
